Methyl p-toluenesulfonate

Synthetic methodology Alkylation kinetics Fluorinated ether synthesis

Replacing dimethyl sulfate or methyl iodide in API methylation routes introduces genotoxic impurity control and occupational exposure challenges. Methyl p-toluenesulfonate (MeOTs) resolves both: its intermediate electrophilicity (methyl triflate > methyl mesylate > methyl tosylate) suppresses over-alkylation side products, while its higher boiling point (292 °C) and lower vapor pressure reduce inhalation risk versus dimethyl sulfate. • Enables Ni-catalyzed reductive methylation of aryl bromides, acid chlorides, and aryl tosylates without dimerization side reactions typical of MeI. • Achieves regioselective 1-substitution of tetrazoles equivalent to MeI and Me₂SO₄ at room temperature. • Direct cross-electrophile methylation of phenolic scaffolds eliminates organozinc activation steps, reducing step count and purification burden.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 80-48-8
Cat. No. B166302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl p-toluenesulfonate
CAS80-48-8
Synonymsmethyl 4-toluene sulfonate
methyl p-toluene sulfonate
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC
InChIInChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
InChIKeyVUQUOGPMUUJORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SLIGHTLY SOL IN PETROLEUM ETHER;  SOL IN ETHER;  VERY SOL IN ALCOHOL, BENZENE, CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-Toluenesulfonate Technical Baseline


Methyl p-toluenesulfonate (methyl tosylate, MeOTs, CAS 80-48-8, C₈H₁₀O₃S, MW 186.23 g/mol) is an alkyl arenesulfonate ester widely employed as a methylating and sulfonylating reagent in pharmaceutical process chemistry and organic synthesis [1]. The tosylate leaving group exhibits a low conjugate acid pKa of approximately −1, rendering it an excellent electrophile for Sₙ2-type methyl transfers [2]. Commercial specifications typically require ≥98% GC purity, with strict limits on residual free p-toluenesulfonic acid (≤0.20%) and p-toluenesulfonyl chloride (≤0.20%) to prevent acid-catalyzed side reactions in sensitive active pharmaceutical ingredient (API) manufacturing steps [2]. The compound is available as a low-melting solid (mp 24–28°C, bp 144–145°C at 5 mmHg, density 1.234 g/mL at 25°C) , with solubility in ether, alcohols, benzene, and chloroform and insolubility in water .

Workflow
Methylation & sulfonylation in process chemistry and organic synthesis
Selection
Intermediate electrophilicity (mesylate > tosylate > iodide) for controlled methylation
Procurement context
ICH M7 genotoxic impurity control strategies; lower volatility than dimethyl sulfate

Why Methyl Tosylate Cannot Be Generically Substituted


In-class methylating agents exhibit substantial divergence in electrophilicity, genotoxicity profile, process compatibility, and regulatory standing that precludes direct interchangeability. The hierarchy of methylating power follows methyl triflate > methyl mesylate > methyl tosylate [1], a gradient that directly governs reaction yields, side-product profiles, and the risk of over-alkylation. Furthermore, compounds within the same sulfonate ester class differ markedly in carcinogenic potency under ICH M7 control frameworks: dimethyl sulfate is classified as a probable human carcinogen with occupational exposure limits in the parts-per-million range, whereas methyl tosylate occupies a more favorable regulatory position that has driven its adoption as a process replacement in multiple scaled API manufacturing campaigns [2]. The quantitative evidence below establishes the specific performance boundaries and selection criteria that differentiate methyl p-toluenesulfonate from its closest analogs and alternatives.

Electrophilicity mismatch
Methyl triflate and methyl mesylate exhibit higher reactivity; direct substitution may shift reaction yield and side-product profiles.
Genotoxicity profile divergence
Dimethyl sulfate carries higher inhalation carcinogenicity and tighter occupational limits; not interchangeable without revalidation.
Ni-catalysis incompatibility
Methyl iodide is prone to dimerization and hydrodehalogenation under cross-electrophile conditions; tosylate enables productive coupling where iodide fails.

Methyl Tosylate Differentiation Evidence


Electrophilicity Hierarchy in Methylation

In the synthesis of methyl perfluorooctyl ether from acyl chlorides, the yields obtained using a panel of methylating agents follow the identical order as their relative electrophilicity: methyl triflate > methyl mesylate > methyl tosylate [1]. This experimentally validated hierarchy demonstrates that methyl tosylate provides a reactivity profile intermediate between the highly reactive (and more hazardous) methyl mesylate and the slower alkyl iodides, enabling controlled methylation where excessive electrophilicity would promote undesired polyalkylation or substrate decomposition.

Electrophilicity hierarchy
Direct head-to-head comparison
Yield order: methyl triflate > methyl mesylate > methyl tosylate
Supports reactivity-tiered methylation selection.
Observed in fluorinated alkoxide alkylation; specific yields not reported.
Synthetic methodology Alkylation kinetics Fluorinated ether synthesis

Ni-Catalyzed Cross-Electrophile Methylation

In Ni-catalyzed reductive coupling reactions with other alkyl electrophiles, methyl iodide proves unsuitable due to its propensity for dimerization and hydrodehalogenation side pathways. Under modified Ni/(Bpin)₂ conditions, methyl tosylate is effective as the methyl electrophile, enabling productive cross-coupling [1]. This differential reactivity arises from the distinct leaving group behavior of tosylate versus iodide under reductive nickel catalysis conditions.

Ni-catalyzed cross-electrophile
Direct head-to-head comparison
Methyl tosylate effective; methyl iodide unsuitable due to dimerization/hydrodehalogenation
Indicates route feasibility under Ni/(Bpin)₂ conditions.
Qualitative outcome; yields depend on substrate.
Nickel catalysis Cross-electrophile coupling C–C bond formation

Replacing Methyl Iodide in API Manufacturing

In the five-step scaled manufacture of MSA100, a serotonin receptor antagonist, the original route employed methyl iodide as the methylating reagent. A deliberate process re-engineering replaced carcinogenic methyl iodide with methyl p-toluenesulfonate while maintaining API quality and overall yield [1]. The replacement was implemented as part of a broader process optimization that also included hydrogenation parameter control, chemical resolution, and amidation under anhydrous conditions, demonstrating that methyl tosylate can serve as a direct drop-in replacement at production scale.

API manufacturing replacement
Direct head-to-head comparison
Methyl tosylate replaced methyl iodide in scaled MSA100 synthesis; equivalent quality maintained
Reported process replacement context under ICH M7.
Multistep campaign; outcomes may require route-specific review.
Process chemistry Pharmaceutical manufacturing Genotoxic impurity control ICH M7

Carcinogenicity Comparison vs Dimethyl Sulfate

In a systematic carcinogenicity study of twelve direct alkylating agents in BD-strain rats, weekly subcutaneous injections of p-toluenesulfonic acid methylester (methyl tosylate) produced local sarcomas with a yield corresponding to dosage [1]. While both methyl tosylate and dimethyl sulfate were found to be carcinogenic by the subcutaneous route, dimethyl sulfate exhibits far higher acute toxicity and is classified as a probable human carcinogen with stringent occupational exposure limits measured in parts per million [2]. Furthermore, dimethyl sulfate produced squameous carcinomas of the nasal cavity and neurogenic tumors upon inhalation exposure at 3–10 ppm, whereas methyl tosylate has a higher boiling point (292 °C at 760 mmHg) and substantially lower vapor pressure, reducing inhalation exposure risk under ambient handling conditions.

Carcinogenicity vs. dimethyl sulfate
Cross-study comparable
Dimethyl sulfate: nasal carcinomas at 3–10 ppm; methyl tosylate: higher bp, lower vapor pressure
Lower inhalation exposure potential may reduce containment requirements.
Subcutaneous carcinogenicity reported for both; occupational banding varies.
Toxicology Carcinogenicity Genotoxicity Occupational safety

Regioselective Tetrazole Methylation

In the selective 1-substitution reaction of 5-substituted 2-(tri-n-butylstannyl)tetrazoles, methyl p-toluenesulfonate performs comparably to methyl iodide and dimethyl sulfate at room temperature [1]. The reaction exploits the tri-n-butyltin group as a blocking moiety at the 2-nitrogen position to achieve exclusive 1-substitution. The fact that methyl tosylate delivers this regioselectivity under identical mild conditions to the more reactive methyl iodide and dimethyl sulfate demonstrates that its electrophilicity is sufficient for this transformation without requiring forcing conditions that might compromise selectivity.

Tetrazole regioselective methylation
Direct head-to-head comparison
Methyl tosylate, methyl iodide, dimethyl sulfate all give selective 1-substitution at rt
Reported equivalent regioselectivity outcome.
5-Substituted 2-(tri-n-butylstannyl)tetrazoles; mild conditions.
Heterocyclic chemistry Regioselective alkylation Tetrazole functionalization

Aryl Methylation via Cross-Electrophile Coupling

Under mild Ni-catalyzed conditions, methyl tosylate serves as the methyl donor for cross-electrophile methylation of aryl bromides and aryl tosylates [1]. This dual capability is significant because aryl tosylates are readily accessible from phenolic compounds—a ubiquitous scaffold in natural products and medicinal agents. While alternative protocols using methyl iodide require in situ Negishi-type activation, methyl tosylate participates directly in the cross-electrophile manifold without intermediate organozinc formation, simplifying the overall transformation [1].

Aryl methylation via tosylates
Class-level inference
Methyl tosylate enables direct cross-electrophile methylation of aryl tosylates; avoids organozinc activation
May simplify phenolic methylation workflows.
Ni-catalyzed conditions; method efficiency requires substrate-specific validation.
Cross-electrophile coupling Aryl methylation Nickel catalysis Phenolic compound functionalization

Methyl Tosylate Optimal Application Scenarios


ICH M7-Compliant Pharmaceutical Methylation

In API manufacturing routes where a methylation step currently employs dimethyl sulfate or methyl iodide, methyl p-toluenesulfonate offers a validated drop-in replacement that reduces occupational exposure banding requirements without sacrificing yield or purity [1]. The successful replacement of methyl iodide in the scaled synthesis of the serotonin receptor antagonist MSA100 demonstrates industrial feasibility [2]. The higher boiling point (292 °C) and lower vapor pressure of methyl tosylate relative to dimethyl sulfate translate to reduced inhalation exposure risk, potentially lowering the required containment classification and associated capital expenditure [3].

Nickel-Catalyzed Cross-Electrophile Methylation

When designing Ni-catalyzed reductive methylation routes for alkyl halides, acid chlorides, aryl bromides, or aryl tosylates, methyl p-toluenesulfonate is the preferred methyl electrophile over methyl iodide [1]. Unlike methyl iodide, which suffers from dimerization and hydrodehalogenation side reactions under Ni-catalyzed conditions, methyl tosylate enables productive cross-coupling with moderate to excellent yields and broad functional group tolerance [2]. This differential compatibility makes methyl tosylate uniquely suitable for accessing methylated alkanes, methyl ketones, and methylarenes via cross-electrophile manifolds [3].

Regioselective N-Methylation of Heterocycles

For selective 1-substitution of tetrazoles and related nitrogen heterocycles, methyl p-toluenesulfonate achieves regioselectivity equivalent to methyl iodide and dimethyl sulfate at room temperature [1]. Given that all three reagents deliver the same selectivity outcome under identical mild conditions, the selection should pivot to safety and regulatory considerations. Methyl tosylate's intermediate electrophilicity hierarchy (methyl triflate > methyl mesylate > methyl tosylate) also provides a tunable reactivity profile [2], allowing chemists to avoid the excessive reactivity of triflates and mesylates when over-alkylation is a concern.

Phenolic Methylation via Aryl Tosylates

When methylating phenolic scaffolds, converting the phenol to the corresponding aryl tosylate enables direct cross-electrophile methylation using methyl tosylate as both the methyl source and the coupling partner [1]. This approach eliminates the intermediate organozinc activation step required for analogous methyl iodide-based protocols, reducing overall step count and simplifying purification [1]. This scenario is particularly valuable in medicinal chemistry programs where phenolic building blocks are abundant and synthetic efficiency is paramount.

Application
Selection Property
Validation Focus
ICH M7-compliant API methylation
Process replacement viability review
Yield and purity maintenance vs. previous reagent; containment classification assessment
Ni-catalyzed cross-electrophile methylation
Cross-electrophile coupling compatibility
Side-product profile (dimerization, hydrodehalogenation); substrate scope confirmation
Regioselective N-methylation of heterocycles
Regioselectivity consistency under mild conditions
Selectivity outcome verification with tin-blocked tetrazole analogues
Phenolic methylation via aryl tosylates
Direct cross-electrophile participation
Step-count reduction review; purification simplification assessment

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